N-benzyl-N-ethyl-1-propylpiperidin-4-amine
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Overview
Description
N-benzyl-N-ethyl-1-propylpiperidin-4-amine is a piperidine derivative. Piperidine derivatives are significant in the pharmaceutical industry due to their diverse biological activities and applications in drug design . This compound features a piperidine ring substituted with benzyl, ethyl, and propyl groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-ethyl-1-propylpiperidin-4-amine typically involves the alkylation of piperidine derivatives. One common method is the reaction of 4-piperidone with benzyl bromide, followed by reductive amination with ethylamine and propylamine under hydrogenation conditions . The reaction is catalyzed by palladium on carbon (Pd/C) and proceeds in the presence of a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems for precise control of reaction parameters, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-ethyl-1-propylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst like Pd/C to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with Pd/C catalyst.
Substitution: Alkyl halides (e.g., benzyl bromide) in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted piperidine derivatives with various functional groups.
Scientific Research Applications
N-benzyl-N-ethyl-1-propylpiperidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of N-benzyl-N-ethyl-1-propylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A piperidine derivative with similar structural features but different substituents.
N-benzyl-N-methylpiperidin-4-amine: Another piperidine derivative with a methyl group instead of an ethyl group.
N-ethyl-N-propylpiperidin-4-amine: Lacks the benzyl group, leading to different chemical and biological properties.
Uniqueness
N-benzyl-N-ethyl-1-propylpiperidin-4-amine is unique due to its specific combination of benzyl, ethyl, and propyl groups on the piperidine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-benzyl-N-ethyl-1-propylpiperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2/c1-3-12-18-13-10-17(11-14-18)19(4-2)15-16-8-6-5-7-9-16/h5-9,17H,3-4,10-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBSRZMHLJZCMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)N(CC)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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